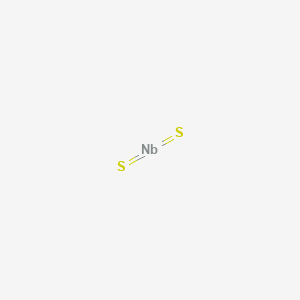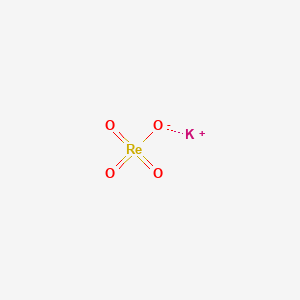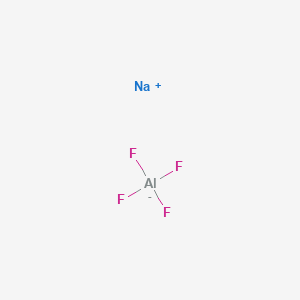
Gadolinium-158
Übersicht
Beschreibung
Gadolinium-158 is a stable isotope of the chemical element gadolinium, which belongs to the lanthanide series of the periodic table. Gadolinium is a silvery-white metal that is moderately ductile and fairly stable in air. It is known for its unique magnetic properties, being ferromagnetic at room temperature and paramagnetic above its Curie point of 293 K (20°C). This compound has a natural abundance of approximately 24.84 percent and is one of the most commonly found isotopes of gadolinium .
Vorbereitungsmethoden
The preparation of gadolinium-158 typically involves the separation of gadolinium from its ores, such as bastnasite and monazite. The primary methods used for the extraction and purification of gadolinium include solvent extraction and ion-exchange techniques. The metal can be produced by metallothermic reduction of anhydrous gadolinium chloride or gadolinium fluoride using calcium as a reducing agent .
In industrial settings, this compound is often obtained through the neutron irradiation of gadolinium-157 in nuclear reactors. This process involves exposing gadolinium-157 to a flux of thermal neutrons, resulting in the formation of this compound through neutron capture .
Analyse Chemischer Reaktionen
Gadolinium-158, like other gadolinium isotopes, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound reacts slowly with atmospheric oxygen to form gadolinium(III) oxide (Gd₂O₃). This reaction can be accelerated by heating the metal in the presence of oxygen.
Reduction: this compound can be reduced from its oxide form using reducing agents such as calcium or magnesium.
Substitution: this compound can form various compounds through substitution reactions with halogens, resulting in the formation of gadolinium halides (e.g., gadolinium chloride, gadolinium fluoride).
Common reagents used in these reactions include oxygen, halogens, and reducing agents like calcium and magnesium. The major products formed from these reactions are gadolinium oxides and halides .
Wissenschaftliche Forschungsanwendungen
Gadolinium-158 has several scientific research applications across various fields:
Chemistry: this compound is used as a neutron capture agent in nuclear reactors due to its high neutron absorption cross-section. It is also used in the synthesis of gadolinium-based compounds for various chemical applications.
Biology and Medicine: this compound is utilized in magnetic resonance imaging (MRI) as a contrast agent. Its paramagnetic properties enhance the contrast of MRI images, aiding in the diagnosis of various medical conditions.
Industry: this compound is used in the production of phosphors for color television tubes and in the manufacturing of high-performance magnets.
Wirkmechanismus
The mechanism of action of gadolinium-158 in its various applications is primarily based on its magnetic properties. In MRI, this compound enhances the contrast of images by altering the relaxation times of protons in the body. This is achieved through its paramagnetic properties, which increase the relaxation rate of water protons in tissues, thereby improving the visibility of internal structures .
In neutron capture applications, this compound absorbs thermal neutrons, resulting in the formation of gadolinium-159. This process releases a significant amount of energy in the form of gamma rays, which can be utilized for various purposes, including neutron detection and radiation therapy .
Vergleich Mit ähnlichen Verbindungen
Gadolinium-158 can be compared with other gadolinium isotopes, such as gadolinium-157 and gadolinium-160. While all these isotopes share similar chemical properties, they differ in their neutron absorption cross-sections and natural abundances.
Gadolinium-157: This isotope has a higher neutron absorption cross-section compared to this compound, making it more effective in neutron capture applications. it has a lower natural abundance of approximately 15.65 percent.
Gadolinium-160: This isotope has a lower neutron absorption cross-section than this compound but a higher natural abundance of approximately 21.86 percent.
The uniqueness of this compound lies in its balanced properties, offering a combination of relatively high neutron absorption cross-section and significant natural abundance, making it suitable for a wide range of applications.
Eigenschaften
IUPAC Name |
gadolinium-158 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWYJDYFSGRHKR-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[158Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164589 | |
| Record name | Gadolinium, isotope ofmass 158 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.92411 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15068-71-0 | |
| Record name | Gadolinium, isotope ofmass 158 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015068710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium, isotope ofmass 158 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)
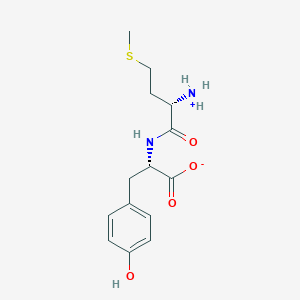
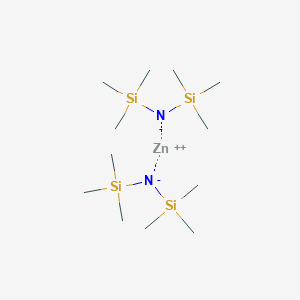
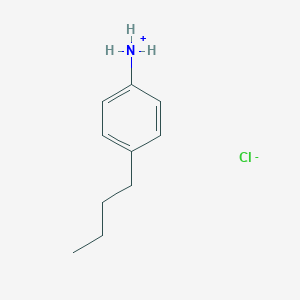
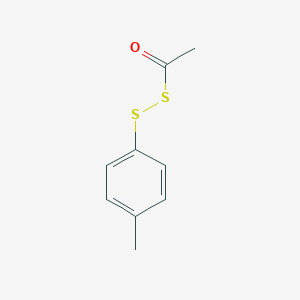
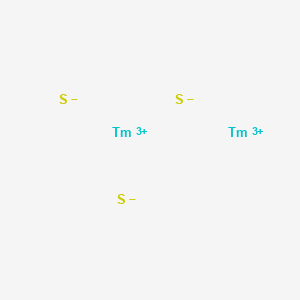
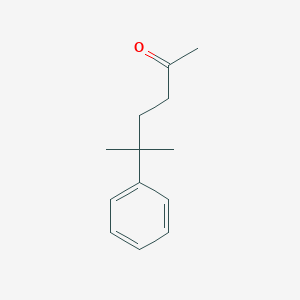
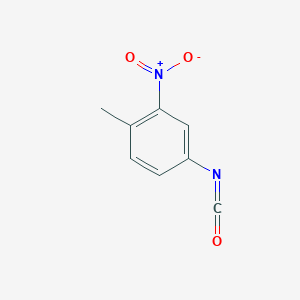
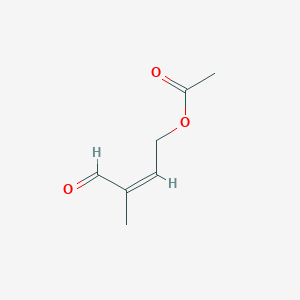
![methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate](/img/structure/B77993.png)
